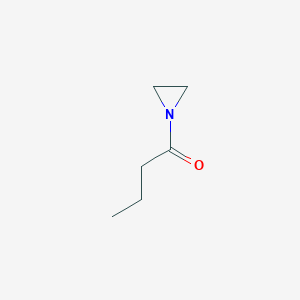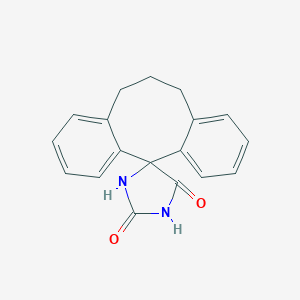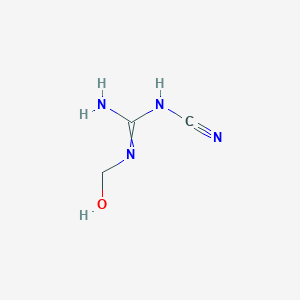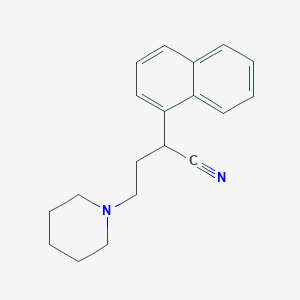
alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile
描述
Alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile, commonly known as N-ethyl-1,2-dihydro-2-oxoquinoline-4-carboxamide (NEDQ), is a chemical compound that has been extensively studied for its potential therapeutic applications. NEDQ belongs to the class of compounds known as quinoline derivatives, which have been shown to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cell growth and proliferation. In addition, alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile can have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have anti-inflammatory properties and to inhibit the production of certain cytokines involved in inflammatory responses.
实验室实验的优点和局限性
One advantage of using alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile in lab experiments is that it has been extensively studied and its properties and effects are well understood. However, one limitation is that it can be difficult and time-consuming to synthesize, which could make it less practical for some experiments.
未来方向
There are many potential future directions for research on alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research could explore the mechanisms of action of alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile and its potential for use in combination with other drugs or therapies. Finally, studies could investigate the potential for alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile to be used as a diagnostic tool for certain types of cancer.
科学研究应用
Alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been studied for its potential therapeutic applications in a variety of areas, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
1092-11-1 |
|---|---|
产品名称 |
alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile |
分子式 |
C19H22N2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
2-naphthalen-1-yl-4-piperidin-1-ylbutanenitrile |
InChI |
InChI=1S/C19H22N2/c20-15-17(11-14-21-12-4-1-5-13-21)19-10-6-8-16-7-2-3-9-18(16)19/h2-3,6-10,17H,1,4-5,11-14H2 |
InChI 键 |
MXQCLDABRUMZOD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C#N)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
C1CCN(CC1)CCC(C#N)C2=CC=CC3=CC=CC=C32 |
同义词 |
α-(1-Naphtyl)-1-piperidinebutyronitrile |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


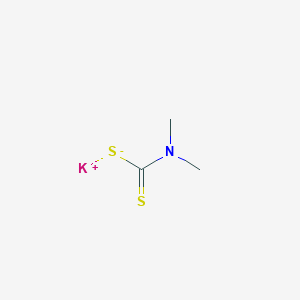

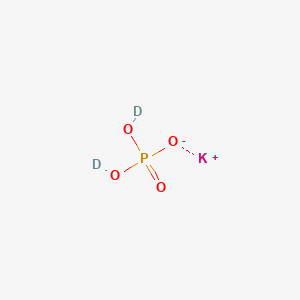

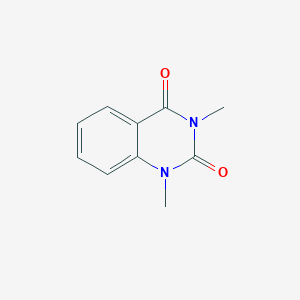
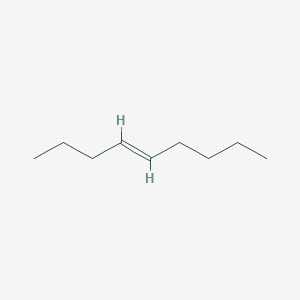
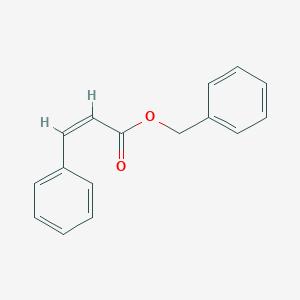

![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
